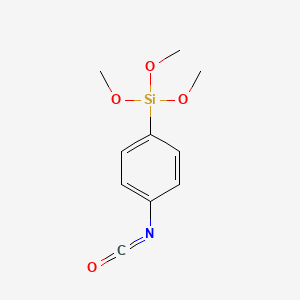
(4-Isocyanatophenyl)(trimethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Isocyanatophenyl)(trimethoxy)silane is an organosilicon compound that features both an isocyanate group and a trimethoxysilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isocyanatophenyl)(trimethoxy)silane typically involves the reaction of 4-isocyanatophenol with trimethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. A common method involves the use of a catalyst such as a tertiary amine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process needs to be carefully controlled to ensure the purity and yield of the product. The use of continuous flow reactors and advanced purification techniques can help in achieving high-quality industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Isocyanatophenyl)(trimethoxy)silane can undergo various types of chemical reactions, including:
Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water to form silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote siloxane bond formation.
Addition Reactions: Amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis and Condensation: Siloxane polymers or networks.
Addition Reactions: Ureas and carbamates.
Aplicaciones Científicas De Investigación
(4-Isocyanatophenyl)(trimethoxy)silane has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Chemistry: Employed in the synthesis of functionalized silanes and siloxanes.
Biology and Medicine: Potential use in the development of biocompatible materials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of (4-Isocyanatophenyl)(trimethoxy)silane involves the reactivity of its functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable urea or carbamate linkages.
Trimethoxysilane Group: Undergoes hydrolysis and condensation to form siloxane bonds, which contribute to the formation of durable and stable networks.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: A simpler compound with only a trimethoxysilane group.
Phenyltrimethoxysilane: Contains a phenyl group instead of an isocyanate group.
Isooctyl trimethoxysilane: Features an isooctyl group instead of a phenyl group.
Uniqueness
(4-Isocyanatophenyl)(trimethoxy)silane is unique due to the presence of both an isocyanate group and a trimethoxysilane group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it particularly useful as a coupling agent and in the synthesis of advanced materials .
Propiedades
Número CAS |
114371-16-3 |
|---|---|
Fórmula molecular |
C10H13NO4Si |
Peso molecular |
239.30 g/mol |
Nombre IUPAC |
(4-isocyanatophenyl)-trimethoxysilane |
InChI |
InChI=1S/C10H13NO4Si/c1-13-16(14-2,15-3)10-6-4-9(5-7-10)11-8-12/h4-7H,1-3H3 |
Clave InChI |
ZMCHMRGDLDAKFJ-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C1=CC=C(C=C1)N=C=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


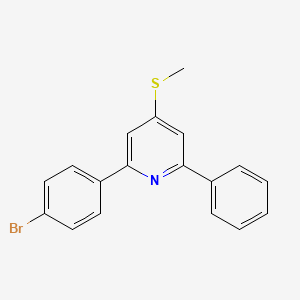
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
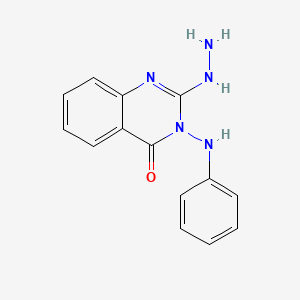
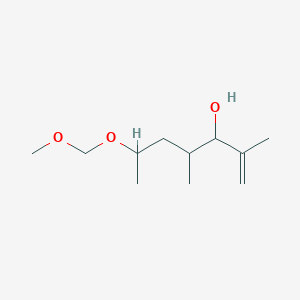
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
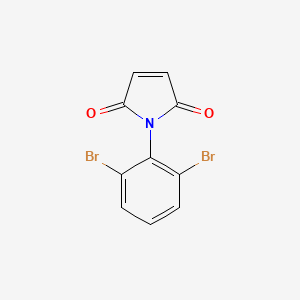

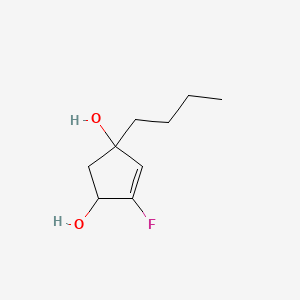
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)


![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)

![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
